molecular formula C8H10O2 B13835915 4-Methyl-6-oxohepta-2,4-dienal

4-Methyl-6-oxohepta-2,4-dienal

Cat. No.: B13835915
M. Wt: 138.16 g/mol
InChI Key: ZGRIMXOHJFYSJP-UHFFFAOYSA-N
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Description

4-Methyl-6-oxohepta-2,4-dienal is a heptadienal compound characterized by the presence of an oxo group at position 6 and a methyl group at position 2. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-oxohepta-2,4-dienal typically involves the use of specific reagents and catalysts. One common method is the formylenylolefination approach, which facilitates the formation of 2,4-dienals, including this compound. Another method involves the Vilsmeier reaction of α-oxo-ketenedithioacetals, which has been employed for the novel and facile synthesis of dienals.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions with functional organozinc reagents is one such method that has been explored for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-oxohepta-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium (Pd), platinum (Pt).

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Methyl-6-oxohepta-2,4-dienal exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and environmental interactions. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Methyl-6-oxohepta-2,4-dienal: Shares a similar structure but differs in the position of the methyl group.

    2,4-Decadienal: Another dienal compound with similar chemical properties.

Uniqueness: 4-Methyl-6-oxohepta-2,4-dienal is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specialized applications in synthesis and research .

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-methyl-6-oxohepta-2,4-dienal

InChI

InChI=1S/C8H10O2/c1-7(4-3-5-9)6-8(2)10/h3-6H,1-2H3

InChI Key

ZGRIMXOHJFYSJP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)C=CC=O

Origin of Product

United States

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